N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide is a complex organic compound that features both a benzodioxole and an isoindole moiety. These structural motifs are often found in various biologically active molecules, making this compound potentially significant in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide likely involves multiple steps, including the formation of the benzodioxole and isoindole rings, followed by their coupling. Typical reaction conditions might include:
Formation of Benzodioxole: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Isoindole: This can be synthesized via the condensation of phthalic anhydride with amines.
Coupling Reaction: The final step would involve coupling the benzodioxole and isoindole derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the carbonyl groups in the isoindole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide: can be compared with other compounds featuring benzodioxole or isoindole moieties.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Isoindole Derivatives: Compounds like thalidomide, which has immunomodulatory effects.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which might confer unique biological activities or chemical reactivity compared to other compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-11(2)17(22-19(24)13-5-3-4-6-14(13)20(22)25)18(23)21-12-7-8-15-16(9-12)27-10-26-15/h3-9,11,17H,10H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNMXXPGTHQGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC2=C(C=C1)OCO2)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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